

Dimethyloxalylglycine: A Technical Deep Dive into its Physicochemical Properties and Biological Activity

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Compound of Interest		
Compound Name:	Dimethyloxalylglycine	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of **Dimethyloxalylglycine** (DMOG), a widely used research compound. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of DMOG's fundamental characteristics. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of its primary signaling pathway.

Core Physicochemical Properties

Dimethyloxalylglycine, also known as N-(methoxyoxoacetyl)-glycine methyl ester, is a cell-permeable prolyl-4-hydroxylase inhibitor.[1] Its fundamental physicochemical properties are summarized in the table below, providing a quick reference for laboratory use.

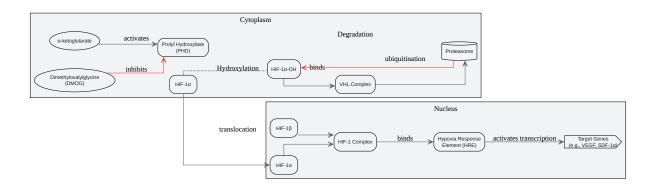


Property	Value	Source
Molecular Formula	C ₆ H ₉ NO ₅	[1]
Molecular Weight	175.14 g/mol	[1][2]
Appearance	Off-white to yellow solid	[1]
Melting Point	46-49°C	[1][3]
Solubility	>30 mg/mL in H ₂ O; Soluble in DMSO (30 mg/ml) and ethanol (25 mg/ml)	[4]
Purity (HPLC)	≥98%	[1]
CAS Number	89464-63-1	[1]

Mechanism of Action: HIF-1α Pathway Modulation

Dimethyloxalylglycine is a competitive inhibitor of prolyl-4-hydroxylase (PHD) enzymes.[5] As an analog of α-ketoglutarate, it binds to the active site of PHDs, preventing the hydroxylation of the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α).[6] Under normoxic conditions, hydroxylated HIF-1α is targeted for proteasomal degradation. By inhibiting PHD, DMOG stabilizes HIF-1α, allowing it to accumulate and translocate to the nucleus.[7][8] In the nucleus, HIF-1α dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This leads to the transcription of genes involved in various cellular processes, including angiogenesis, erythropoiesis, and glucose metabolism.[9] The stabilization of HIF-1α by DMOG also leads to the upregulation of vascular endothelial growth factor (VEGF) and stromal cell-derived factor-1α (SDF-1α).[10][11]





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Caption: DMOG inhibits PHD, stabilizing HIF- 1α and promoting target gene expression.

Experimental Protocols

While specific experimental protocols for determining the physicochemical properties of **Dimethyloxalylglycine** are not readily available in the provided search results, this section outlines general, widely accepted methodologies for determining key parameters such as melting point, solubility, and pKa for small molecules.

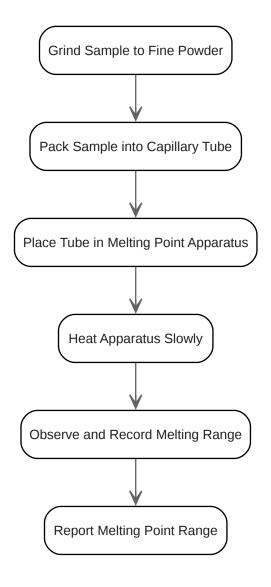
Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, the melting point is a sharp, well-defined temperature range.

Methodology:



- Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube sealed at one end, to a height of about 3 mm.[12]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a thermometer.[13]
- Heating: The apparatus is heated slowly, with the rate of heating reduced to approximately
 1°C per minute as the expected melting point is approached.[12]
- Observation: The temperature at which the first liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the substance.[12]



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Caption: Workflow for determining the melting point of a solid compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the thermodynamic solubility of a compound.

Methodology:

- Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a flask.
- Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[14]
- Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.
- Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry, HPLC, or LC-MS.
- Solubility Calculation: The determined concentration represents the aqueous solubility of the compound at that temperature.

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.[15]

Methodology:

 Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent (often water or a co-solvent).[16]



- Titration: The solution is titrated with a standardized solution of a strong acid or base while the pH of the solution is continuously monitored using a calibrated pH meter.[16]
- Data Collection: The pH is recorded after each addition of the titrant.
- Titration Curve: A titration curve is generated by plotting the pH against the volume of titrant added.
- pKa Determination: The pKa is the pH at the half-equivalence point, which is the point where
 half of the compound has been neutralized. This corresponds to the midpoint of the buffer
 region on the titration curve.[15][17] For polyprotic substances, multiple pKa values can be
 determined from the inflection points on the curve.[16]

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